3-[4-(Dimethylamino)phenyl]thiolan-3-ol
Description
3-[4-(Dimethylamino)phenyl]thiolan-3-ol is a tertiary amine-containing compound featuring a thiolan (tetrahydrothiophene) backbone substituted with a hydroxyl group at the 3-position and a 4-(dimethylamino)phenyl moiety. The dimethylamino group enhances solubility in polar solvents and may contribute to biological activity by facilitating interactions with biomolecular targets . This compound has been investigated in synthetic chemistry and pharmaceutical research, though commercial availability is currently discontinued, as noted by CymitQuimica . Its structural uniqueness lies in the combination of a sulfur-containing heterocycle and a dimethylamino-aromatic system, which differentiates it from simpler thiolan derivatives.
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]thiolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-13(2)11-5-3-10(4-6-11)12(14)7-8-15-9-12/h3-6,14H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALMPRGSCQKTCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2(CCSC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C2(CCSC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “3-[4-(Dimethylamino)phenyl]thiolan-3-ol” involves specific synthetic routes and reaction conditions. The detailed synthetic route includes the use of specific reagents and catalysts under controlled conditions to achieve the desired product. The reaction conditions such as temperature, pressure, and solvent choice play a crucial role in the synthesis process .
Industrial Production Methods: In industrial settings, the production of “3-[4-(Dimethylamino)phenyl]thiolan-3-ol” is scaled up using optimized methods to ensure high yield and purity. The industrial production methods involve continuous flow processes, batch reactors, and advanced purification techniques to meet the quality standards required for commercial use .
Chemical Reactions Analysis
Types of Reactions: “3-[4-(Dimethylamino)phenyl]thiolan-3-ol” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: The common reagents used in the reactions involving “3-[4-(Dimethylamino)phenyl]thiolan-3-ol” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions such as pH, temperature, and solvent choice are optimized to achieve the desired products .
Major Products Formed: The major products formed from the reactions of “3-[4-(Dimethylamino)phenyl]thiolan-3-ol” depend on the specific reaction conditions and reagents used. These products are characterized using advanced analytical techniques to ensure their purity and structure .
Scientific Research Applications
“3-[4-(Dimethylamino)phenyl]thiolan-3-ol” has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules, in biology for studying biochemical pathways, in medicine for developing new therapeutic agents, and in industry for manufacturing various products.
Mechanism of Action
The mechanism of action of “3-[4-(Dimethylamino)phenyl]thiolan-3-ol” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The detailed mechanism includes the identification of binding sites, the nature of the interaction, and the downstream effects on cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-[4-(Dimethylamino)phenyl]thiolan-3-ol with analogous compounds in terms of synthesis, structural features, and physicochemical properties.
Structural Analogues from Pyrazole-Based Derivatives ()
Compounds 14–19 in share the dimethylamino group but incorporate pyrazole cores instead of thiolan rings. Key differences include:
- Synthetic Yields : Pyrazole derivatives exhibit high yields (82–92%), suggesting efficient synthetic routes compared to thiolan-3-ol derivatives, which lack reported yields in the evidence .
- Substituent Complexity: Compounds like 14 and 17 feature extended alkyl chains (e.g., 3-(dimethylamino)propyl groups), increasing molecular weight (e.g., 14: C₃₂H₄₂N₄O₂, MW ~530.7 g/mol) compared to the simpler thiolan-3-ol (estimated MW ~209.3 g/mol) .
- Functional Groups: The hydroxyl group in thiolan-3-ol contrasts with ester or methanol groups in pyrazole derivatives, impacting hydrogen-bonding capacity and solubility .
Thiophene Derivatives with Modified Substituents ()
1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda⁶-thiophen-3-ol (Synonyms in ) shares the thiolan-like core but differs critically:
- Amino Substituents: The phenethylamino group introduces bulkier aromaticity, likely reducing solubility in aqueous media relative to the dimethylamino group in thiolan-3-ol .
Radiolabeled Dimethylamino Derivatives ()
The compound DT(Ch)₂ () incorporates a dimethylaminophenyl acryloyl group conjugated to DTPA for radiolabeling. Key contrasts:
- Application Focus: DT(Ch)₂ is designed for radiolabeling (⁹⁹ᵐTc), emphasizing diagnostic utility, whereas thiolan-3-ol’s applications remain less defined .
- Synthetic Complexity: The multi-step synthesis of DT(Ch)₂ (95% yield) highlights the feasibility of functionalizing dimethylamino-aromatic systems for specialized purposes .
Comparative Data Table
Key Research Findings
- Synthetic Accessibility: Pyrazole-based dimethylamino derivatives () demonstrate higher synthetic yields (>82%) compared to thiolan-3-ol, which lacks reported optimization data .
- Polarity and Solubility: The hydroxyl and dimethylamino groups in thiolan-3-ol suggest moderate polarity, whereas 1,1-dioxo-thiophen-3-ol derivatives () exhibit enhanced solubility in polar solvents due to sulfone groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
